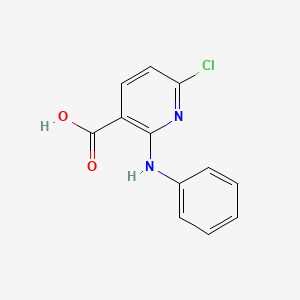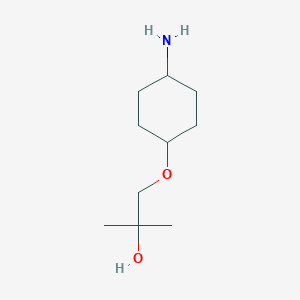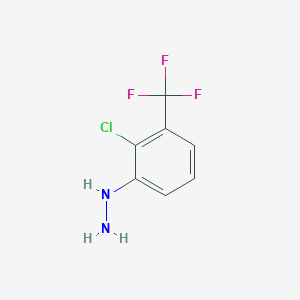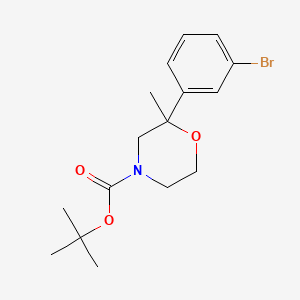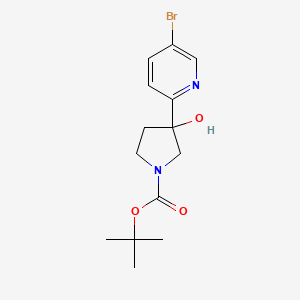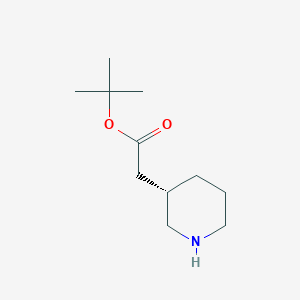
(S)-tert-butyl 2-(piperidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(3S)-piperidin-3-yl]acetate: is an organic compound that features a piperidine ring substituted at the 3-position with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Acetic Anhydride Method: tert-Butyl alcohol reacts with acetic anhydride in the presence of anhydrous zinc chloride as a catalyst. The mixture is heated to reflux temperature and then cooled.
Acetyl Chloride Method: tert-Butyl alcohol reacts with acetyl chloride in the presence of dimethylaniline and dry ether. The mixture is refluxed, cooled, and then extracted with water and sulfuric acid.
Industrial Production Methods: Industrial production methods for tert-butyl 2-[(3S)-piperidin-3-yl]acetate typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-[(3S)-piperidin-3-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Investigated for its potential as a pharmacological agent due to the presence of the piperidine ring, which is a common motif in many bioactive compounds .
Medicine:
- Potential applications in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the piperidine ring.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group, used as a protecting group in organic synthesis.
Uniqueness:
- The presence of the piperidine ring in tert-butyl 2-[(3S)-piperidin-3-yl]acetate makes it unique compared to simpler esters like tert-butyl acetate. This structural feature imparts additional reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3S)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
MYZXTEBXGUOQNS-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H]1CCCNC1 |
SMILES canónico |
CC(C)(C)OC(=O)CC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


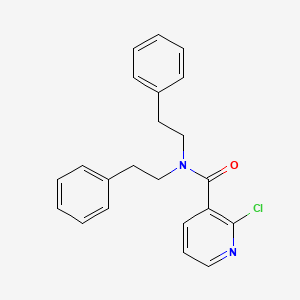
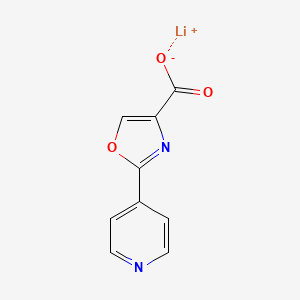
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
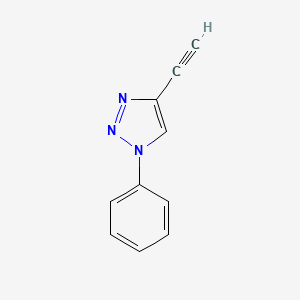
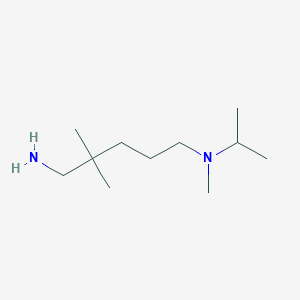
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
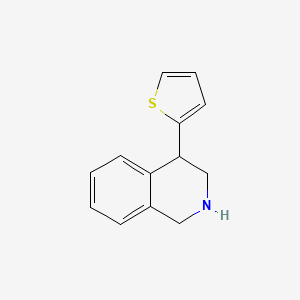
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
